2,3-Dimethylaziridine
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Overview
Description
2,3-Dimethylaziridine is an organic compound with the molecular formula C₄H₉N It is a derivative of aziridine, characterized by a three-membered ring containing one nitrogen atom and two methyl groups attached to the second and third carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2,3-Dimethylaziridine typically involves the epoxidation of 2-butene using peracetic acid, followed by conversion to an amino alcohol with ammonia. The amino alcohol is then reacted with chlorosulfonic acid to form an inner salt, which is subsequently treated with sodium hydroxide to yield this compound .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dimethylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amines.
Substitution: It can undergo nucleophilic substitution reactions, where the nitrogen atom is replaced by other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.
Scientific Research Applications
2,3-Dimethylaziridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3-Dimethylaziridine involves its ability to undergo ring-opening reactions, which can lead to the formation of various products depending on the reacting nucleophile . The nitrogen atom in the aziridine ring is highly reactive, making it a key site for chemical interactions. These reactions can be catalyzed by acids or bases, leading to the formation of aziridinium ions or other intermediates that facilitate further chemical transformations .
Comparison with Similar Compounds
Aziridine: The parent compound, which lacks the methyl groups on the second and third carbon atoms.
1,2-Dimethylaziridine: A structural isomer with methyl groups attached to the first and second carbon atoms.
2,2-Dimethylaziridine: Another isomer with both methyl groups on the second carbon atom.
Uniqueness: 2,3-Dimethylaziridine is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. The presence of methyl groups on the second and third carbon atoms provides steric hindrance and electronic effects that differentiate it from other aziridine derivatives .
Properties
CAS No. |
2549-68-0 |
---|---|
Molecular Formula |
C4H9N |
Molecular Weight |
71.12 g/mol |
IUPAC Name |
2,3-dimethylaziridine |
InChI |
InChI=1S/C4H9N/c1-3-4(2)5-3/h3-5H,1-2H3 |
InChI Key |
DNPSMEGHIHDFAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(N1)C |
Origin of Product |
United States |
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